3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule with notable applications in medicinal and scientific research. This compound's unique structural features contribute to its distinctive biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves several key steps:
Formation of the pyrrole ring: : The precursor is synthesized through a reaction of appropriate phenyl derivatives with reagents like diethyl malonate in the presence of a base.
Cyclopropyl addition: : Introduction of the cyclopropyl group through catalytic hydrogenation or cyclopropanation reactions.
Piperidine ring formation: : This step involves reactions like Mannich condensation or reductive amination.
Final assembly: : The imidazolidine-2,4-dione ring is formed through cyclization reactions, often using urea derivatives as the starting material.
Industrial Production Methods
Industrial synthesis may leverage continuous flow chemistry and optimized catalytic processes to enhance yield and reduce production time. The conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and ensure the purity of the final product.
Chemical Reactions Analysis
3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: : Converts the compound into more reactive intermediates, which can then undergo further chemical transformations.
Reduction: : Reducing agents like sodium borohydride can alter the structure to generate different derivatives.
Substitution: : Commonly involves halogenations or nucleophilic substitution reactions where the fluorine atom can be replaced with other functional groups.
Common Reagents: : Include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major Products: : Depends on the specific reaction pathway, but can include various modified derivatives with altered functional groups.
Scientific Research Applications
3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione has extensive applications in:
Chemistry: : As a building block for creating more complex molecules and studying reaction mechanisms.
Biology: : Utilized in the study of biological pathways and mechanisms of action, especially in enzyme inhibition studies.
Medicine: : Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: : Used in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound often involves:
Molecular Targets: : Interacts with specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: : May affect biochemical pathways, such as signal transduction or metabolic processes, by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Compared to similar compounds, 3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione stands out due to its unique fluorophenyl-pyrrole combination which enhances its biological activity. Similar compounds might include:
N-Substituted imidazolidinediones: : Differing in the substituent groups which can alter their reactivity and application.
Fluorinated pyrrole derivatives: : Offer different degrees of biological activity based on the position and number of fluorine atoms.
By exploring these aspects, we uncover the broad potential and applications of this compound in various fields. Anything else you'd like to know about?
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-3-1-14(2-4-16)15-11-19(24-12-15)21(29)25-9-7-17(8-10-25)26-13-20(28)27(22(26)30)18-5-6-18/h1-4,11-12,17-18,24H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHANHYLBUIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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